(2E)-2-cyano-3-(dimethylamino)-N'-[(E)-(4-fluorophenyl)methylidene]prop-2-enehydrazide
CAS No.:
Cat. No.: VC15757775
Molecular Formula: C13H13FN4O
Molecular Weight: 260.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H13FN4O |
|---|---|
| Molecular Weight | 260.27 g/mol |
| IUPAC Name | (E)-2-cyano-3-(dimethylamino)-N-[(Z)-(4-fluorophenyl)methylideneamino]prop-2-enamide |
| Standard InChI | InChI=1S/C13H13FN4O/c1-18(2)9-11(7-15)13(19)17-16-8-10-3-5-12(14)6-4-10/h3-6,8-9H,1-2H3,(H,17,19)/b11-9+,16-8- |
| Standard InChI Key | BPBFECKMMHLEPK-HSTVYMNFSA-N |
| Isomeric SMILES | CN(C)/C=C(\C#N)/C(=O)N/N=C\C1=CC=C(C=C1)F |
| Canonical SMILES | CN(C)C=C(C#N)C(=O)NN=CC1=CC=C(C=C1)F |
Introduction
(2E)-2-cyano-3-(dimethylamino)-N'-[(E)-(4-fluorophenyl)methylidene]prop-2-enehydrazide is an organic compound that belongs to the class of enamines and hydrazides. It features a cyano group, a dimethylamino group, and a 4-fluorophenyl group attached to a prop-2-ene backbone. This compound is of interest in medicinal chemistry due to its potential biological activities, including interactions with enzymes and receptors, which could lead to therapeutic applications.
Chemical Data:
| Property | Value |
|---|---|
| Molecular Formula | C13H13FN4O |
| Molecular Weight | Approximately 260.27 g/mol |
| CAS Number | Not explicitly listed in reliable sources |
Synthesis and Production
The synthesis of (2E)-2-cyano-3-(dimethylamino)-N'-[(E)-(4-fluorophenyl)methylidene]prop-2-enehydrazide typically involves several key steps, often utilizing continuous flow reactors for large-scale production to optimize reaction conditions.
Biological Activities and Potential Applications
Research indicates that this compound exhibits potential biological activities, particularly in inhibiting specific enzymes by binding to their active or allosteric sites. This interaction can disrupt metabolic pathways and signal transduction processes, influencing biological outcomes.
Comparison with Similar Compounds
The unique presence of the fluorine atom in (2E)-2-cyano-3-(dimethylamino)-N'-[(E)-(4-fluorophenyl)methylidene]prop-2-enehydrazide enhances its lipophilicity and metabolic stability compared to analogs with different substituents. This property makes it valuable for specific applications in medicinal chemistry and drug design.
Comparison Table:
| Compound | Key Features | Applications |
|---|---|---|
| (2E)-2-cyano-3-(dimethylamino)-N'-[(E)-(4-fluorophenyl)methylidene]prop-2-enehydrazide | Fluorine enhances lipophilicity and stability | Medicinal chemistry, drug design |
| Analogues without fluorine | Lower lipophilicity and stability | Less suitable for drug design |
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